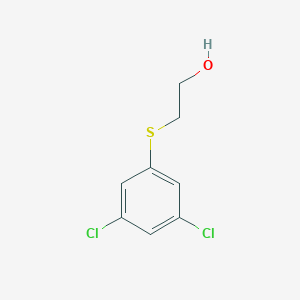

3,5-Dichlorophenyl thioethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3,5-dichlorophenyl)sulfanylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2OS/c9-6-3-7(10)5-8(4-6)12-2-1-11/h3-5,11H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVVZHCXFLPWEMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)SCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374221 | |

| Record name | 3,5-Dichlorophenyl thioethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101079-86-1 | |

| Record name | 3,5-Dichlorophenyl thioethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,5-Dichlorophenyl thioethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,5-Dichlorophenyl thioethanol, a molecule of interest in various chemical and pharmaceutical research domains. The synthesis is presented as a two-stage process, commencing with the preparation of the key intermediate, 3,5-dichlorobenzenethiol, followed by its subsequent S-alkylation to yield the target compound. This document furnishes detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways and workflows to facilitate its practical application in a laboratory setting.

Overview of the Synthetic Pathway

The synthesis of this compound, also known as 2-((3,5-dichlorophenyl)thio)ethan-1-ol, is most effectively achieved through a two-step sequence. The first step involves the reduction of a suitable precursor to form 3,5-dichlorobenzenethiol. A reliable and scalable method for this transformation is the reduction of 3,5-dichlorobenzenesulfonyl chloride.

The second step is the S-alkylation of the resulting 3,5-dichlorobenzenethiol with a two-carbon electrophile. A common and efficient method for this is the reaction with 2-chloroethanol under basic conditions, which proceeds via a mechanism analogous to the Williamson ether synthesis to form the desired thioether.

Physicochemical Data

A summary of the key physicochemical properties of the precursor and the final product is provided below for easy reference.

Table 1: Physicochemical Properties of Key Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 3,5-Dichlorobenzenethiol | 17231-94-6 | C₆H₄Cl₂S | 179.07 | 62-65[1][2][3] | 270-272 |

| This compound | 101079-86-1 | C₈H₈Cl₂OS | 223.12 | Not available | 160 (at 20 Torr)[4] |

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of the intermediate and the final product. These protocols are based on established and reliable methodologies for similar transformations.

Step 1: Synthesis of 3,5-Dichlorobenzenethiol

This procedure is adapted from a general method for the reduction of arylsulfonyl chlorides published in Organic Syntheses, a highly reputable source for reliable chemical preparations.[5]

Materials and Reagents:

-

3,5-Dichlorobenzenesulfonyl chloride

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Zinc dust

-

Ice

-

Calcium chloride (for drying)

Procedure:

-

In a large round-bottomed flask equipped with a mechanical stirrer and set in an ice-salt bath, carefully prepare a mixture of cracked ice and concentrated sulfuric acid.

-

With vigorous stirring, slowly add 3,5-dichlorobenzenesulfonyl chloride to the cold acid mixture. It is crucial to maintain a low temperature (between -5 to 0 °C) during this addition to ensure the sulfonyl chloride is finely divided.[5]

-

Once the addition is complete, add zinc dust in small portions, ensuring the temperature does not rise above 0 °C.[5]

-

After all the zinc has been added, continue stirring the mixture in the ice bath for an additional 1-1.5 hours.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to boiling under reflux with continued stirring. The heating is continued until the solution becomes clear, which may take several hours.

-

Isolate the crude 3,5-dichlorobenzenethiol by steam distillation.

-

Separate the organic layer from the distillate, dry it with anhydrous calcium chloride, and purify by vacuum distillation.

Expected Yield: Based on analogous reactions, a yield of over 90% can be anticipated.[5]

Step 2: Synthesis of this compound

This protocol is based on the principles of the Williamson ether synthesis, a widely used and reliable method for forming ether and thioether linkages.[6]

Materials and Reagents:

-

3,5-Dichlorobenzenethiol

-

2-Chloroethanol

-

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

-

Ethanol or Dimethylformamide (DMF)

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dichlorobenzenethiol in a suitable solvent such as ethanol or DMF.

-

Add an equimolar amount of a base, such as sodium hydroxide or potassium carbonate, to the solution and stir for a short period to form the sodium or potassium salt of the thiophenol.

-

To this mixture, add a slight excess (e.g., 1.1 equivalents) of 2-chloroethanol.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Take up the residue in water and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Expected Yield: Yields for analogous S-alkylation reactions of thiophenols are typically in the range of 80-95%.[6]

Conclusion

The synthesis of this compound can be reliably achieved through a two-step process involving the reduction of 3,5-dichlorobenzenesulfonyl chloride to 3,5-dichlorobenzenethiol, followed by S-alkylation with 2-chloroethanol. The provided experimental protocols, based on well-established and analogous chemical transformations, offer a solid foundation for the successful synthesis of this compound in a laboratory setting. Researchers, scientists, and drug development professionals can utilize this guide to produce this compound for further investigation and application in their respective fields.

References

"3,5-Dichlorophenyl thioethanol" chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichlorophenyl thioethanol, with the CAS number 101079-86-1, is a chlorinated aromatic thioether. This class of compounds is of interest in various fields, including organic synthesis and materials science. Its structure, featuring a dichlorinated phenyl ring attached to a thioethanol moiety, provides a platform for further chemical modifications. This guide provides a comprehensive overview of the known chemical properties and structure of this compound, along with likely experimental protocols for its synthesis and analysis.

Chemical Structure and Properties

The chemical structure of this compound consists of a 3,5-dichlorinated benzene ring linked via a sulfur atom to an ethanol group.

Chemical Structure Diagram

The Biological Activity of 3,5-Dichlorophenyl thioethanol: A Review of Limited Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

General Biological Activities

The existing information suggests that 3,5-Dichlorophenyl thioethanol has been investigated for several biological applications:

-

Antimicrobial and Antifungal Properties: The compound has been studied for its potential to inhibit the growth of microbes and fungi.[1] However, specific details regarding the spectrum of activity, minimum inhibitory concentrations (MICs), or the mechanism by which it exerts these effects are not specified in the available literature.

-

Pesticidal Use: this compound is also noted for its use as a pesticide to control insects and other pests.[1] The specific targets and the biochemical mechanism of its pesticidal action have not been publicly detailed.[1]

Physicochemical Properties

A summary of the basic chemical information for this compound is provided below.

| Property | Value |

| CAS Number | 101079-86-1 |

| Molecular Formula | C₈H₈Cl₂OS |

| Molecular Weight | 223.12 g/mol |

| Appearance | White solid |

| Solubility | Sparingly soluble in water |

Comparative Context with Similar Compounds

To provide some context, it is useful to compare this compound to a structurally similar compound, 2-(3,5-Dichlorophenyl)ethanol. This related molecule is also a subject of research for its potential biological activities and is used as an intermediate in chemical synthesis.[2] The primary structural difference is the substitution of the sulfur atom in the thioethanol moiety with an oxygen atom to form an ethanol group.[2] Such atomic substitutions can significantly alter the biological and toxicological properties of a compound. While research on 2-(3,5-Dichlorophenyl)ethanol is also ongoing, detailed mechanisms of action and its interaction with specific molecular targets and pathways are still being elucidated.[2]

Limitations and Future Directions

The information available on the biological activity of this compound is currently limited and lacks the depth required for a comprehensive technical guide. There is a clear absence of publicly accessible:

-

Quantitative Data: No specific data such as IC₅₀, EC₅₀, or MIC values are available to quantify its biological effects.

-

Detailed Experimental Protocols: The methodologies used to assess its antimicrobial, antifungal, or pesticidal activities have not been published in detail.

-

Mechanism of Action and Signaling Pathways: There is no information on the specific biochemical pathways or molecular targets that this compound interacts with to produce its biological effects.

Further research is necessary to explore the full range of applications and potential uses for this compound.[1] Future studies should aim to elucidate its mechanism of action, identify its molecular targets, and provide quantitative data on its biological activities. This foundational knowledge would be crucial for any potential development in the pharmaceutical or agrochemical industries.

Conclusion

References

Spectroscopic data for "3,5-Dichlorophenyl thioethanol" (NMR, IR, Mass Spec)

For Immediate Release

This technical guide provides a detailed overview of the predicted spectroscopic data for 3,5-Dichlorophenyl thioethanol, a compound of interest for researchers, scientists, and professionals in drug development. Due to the absence of publicly available experimental spectra, this document focuses on predicted Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic characteristics of this compound based on its chemical structure and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.3 | Doublet (d) | 2H | H-2, H-6 (Aromatic) |

| ~7.1 | Triplet (t) | 1H | H-4 (Aromatic) |

| ~3.8 | Triplet (t) | 2H | -S-CH₂ -CH₂-OH |

| ~2.9 | Triplet (t) | 2H | -S-CH₂-CH₂ -OH |

| ~2.0 | Singlet (s) | 1H | -OH |

Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm) [1][2]

| Chemical Shift (δ) (ppm) | Assignment |

| ~140 | C-1 (Aromatic, C-S) |

| ~135 | C-3, C-5 (Aromatic, C-Cl) |

| ~128 | C-4 (Aromatic, C-H) |

| ~126 | C-2, C-6 (Aromatic, C-H) |

| ~60 | -CH₂-OH |

| ~38 | -S- CH₂- |

Infrared (IR) Spectroscopy

Predicted Characteristic IR Absorption Bands [3][4][5][6]

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| 3550 - 3200 | Strong, Broad | O-H Stretch (Alcohol) |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2960 - 2850 | Medium | Aliphatic C-H Stretch |

| 1580 - 1450 | Medium to Strong | Aromatic C=C Bending |

| 1260 - 1000 | Strong | C-O Stretch (Alcohol) |

| 850 - 750 | Strong | C-Cl Stretch |

| 700 - 600 | Medium | C-S Stretch |

Mass Spectrometry (MS)

Predicted Fragmentation Pattern (Electron Ionization - EI) [7][8][9][10][11]

| m/z | Proposed Fragment |

| 222/224/226 | [M]⁺ (Molecular Ion) |

| 177/179/181 | [M - CH₂CH₂OH]⁺ |

| 143/145 | [M - SCH₂CH₂OH]⁺ |

| 61 | [CH₂CH₂OH]⁺ |

| 45 | [CH₂OH]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a compound like this compound.

NMR Spectroscopy Sample Preparation[12][13][14][15][16]

-

Sample Weighing: Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

-

Internal Standard: A small amount of a reference standard, such as tetramethylsilane (TMS), can be added to calibrate the chemical shifts to 0.00 ppm.

-

Data Acquisition: The sample is then placed in the NMR spectrometer, and the magnetic field is shimmed to achieve homogeneity. Standard pulse programs are used to acquire the ¹H and ¹³C NMR spectra.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy[17][18][19][20][21]

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. A background spectrum of the clean, empty crystal should be collected.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal. For solid samples, apply pressure using a built-in press to ensure good contact between the sample and the crystal.

-

Data Collection: The infrared spectrum is then recorded by co-adding multiple scans to improve the signal-to-noise ratio.

-

Cleaning: After analysis, the crystal is cleaned with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis[22][23][24][25][26]

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.[12]

-

Injection: Inject a small volume (typically 1 µL) of the solution into the GC injection port.

-

Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column is heated using a temperature program to separate the components of the sample based on their boiling points and interactions with the column's stationary phase.

-

Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer. In the ion source (commonly using electron ionization), the molecules are fragmented into characteristic ions. These ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. IR Absorption Table [webspectra.chem.ucla.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 10. whitman.edu [whitman.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uoguelph.ca [uoguelph.ca]

Potential Applications of 3,5-Dichlorophenyl Thioethanol in Medicinal Chemistry: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the potential medicinal chemistry applications of 3,5-Dichlorophenyl thioethanol. It is intended for an audience of researchers, scientists, and drug development professionals. The information presented is based on publicly available data and analysis of structurally related compounds. Notably, there is limited specific research on the direct therapeutic applications of this compound itself. Therefore, this guide focuses on potential avenues for investigation based on existing knowledge of its chemical features and the biological activities of similar molecules.

Introduction

This compound is an organosulfur compound featuring a dichlorinated phenyl ring linked to a thioethanol moiety.[1][2] While its primary documented applications are in the agrochemical sector as a pesticide and as a reagent in organic synthesis, its structural motifs suggest potential for exploration in medicinal chemistry.[1] The 3,5-dichlorophenyl group is a known pharmacophore present in various biologically active molecules, and the thioether linkage can impart specific physicochemical and metabolic properties. This whitepaper will explore the potential therapeutic applications of this compound by examining its known properties and drawing structure-activity relationship (SAR) insights from analogous compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in Table 1. Understanding these properties is crucial for designing and interpreting biological assays.

| Property | Value | Reference |

| CAS Number | 101079-86-1 | [1] |

| Molecular Formula | C₈H₈Cl₂OS | [1] |

| Molecular Weight | 223.12 g/mol | |

| Appearance | Colorless solid | [1] |

| Solubility | Sparingly soluble in water | [1] |

| pKa (Predicted) | 14.25 ± 0.10 | [1] |

Potential Therapeutic Applications

While specific studies on the medicinal applications of this compound are not extensively reported, its structural components suggest potential in the following areas:

Antimicrobial and Antifungal Activity

There are mentions in the chemical literature of potential antimicrobial and antifungal properties of this compound, though detailed studies with quantitative data are lacking.[1] The lipophilic nature of the dichlorophenyl ring could facilitate passage through microbial cell membranes. The sulfur atom in the thioethanol side chain may also play a role in its antimicrobial action, as many sulfur-containing compounds are known to have antimicrobial effects.

The broader class of compounds containing the 3,5-dichlorophenyl moiety has shown promise in the development of novel antimicrobial agents. For instance, derivatives of (3,5-dichloro-4-((5-aryl-1,3,4-thiadiazol-2-yl)methoxy)phenyl) aryl methanones have been synthesized and shown to exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[3][4]

Structure-Activity Relationship Insights from Analogous Compounds

To infer the potential of this compound, it is useful to examine the biological activities of structurally related compounds.

The 3,5-Dichlorophenyl Moiety

The 3,5-dichlorophenyl group is a common substituent in medicinal chemistry that can influence a compound's potency, selectivity, and metabolic stability. Its electron-withdrawing nature and steric bulk can lead to specific interactions with biological targets.

Thioether-Containing Compounds

The thioether linkage in this compound is another key feature. Compared to their ether analogs, thioethers have different steric and electronic properties, which can affect binding to target proteins. The sulfur atom is also susceptible to oxidation, which can be a route for metabolism or, in some cases, bioactivation.

Experimental Protocols

Given the nascent stage of research into the medicinal applications of this compound, the following are general experimental protocols that could be employed to investigate its potential biological activities.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

-

Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown to the logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate.

-

Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the serially diluted compound. The plate is then incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

-

Controls: Positive (bacteria with no compound) and negative (broth only) controls are included. A standard antibiotic (e.g., gentamicin) is often used as a positive control compound.

Visualizations

The following diagrams illustrate conceptual workflows and pathways relevant to the investigation of this compound's potential medicinal applications.

Conclusion and Future Directions

While the current body of public-domain research on the medicinal chemistry applications of this compound is limited, its chemical structure holds potential for the development of new therapeutic agents, particularly in the antimicrobial and antifungal space. The presence of the 3,5-dichlorophenyl moiety, a known pharmacophore, combined with the thioethanol side chain, warrants further investigation.

Future research should focus on systematic in vitro screening of this compound against a broad panel of pathogenic bacteria and fungi. Should promising activity be identified, subsequent studies should elucidate its mechanism of action, evaluate its cytotoxicity against mammalian cells, and explore structure-activity relationships through the synthesis and testing of analogs. Such a research program would clarify the therapeutic potential of this and related compounds and could lead to the development of novel drug candidates.

References

The Versatile Reagent: A Technical Guide to 3,5-Dichlorophenyl Thioethanol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and applications of 3,5-Dichlorophenyl thioethanol (also known as 2-(3,5-dichlorophenyl)sulfanylethanol), a versatile reagent in modern organic synthesis. With its unique structural features, this compound serves as a valuable building block for introducing the 3,5-dichlorophenylthio moiety into a wide range of molecular scaffolds, a common strategy in the development of new pharmaceutical and agrochemical agents.

Physicochemical Properties

This compound is a halogenated aromatic thioether. The presence of two chlorine atoms on the phenyl ring significantly influences its reactivity and physicochemical properties.

| Property | Value | Reference |

| CAS Number | 101079-86-1 | |

| Molecular Formula | C₈H₈Cl₂OS | |

| Molecular Weight | 223.12 g/mol | |

| Appearance | White to off-white solid | |

| Boiling Point | 330.8 °C at 760 mmHg | |

| Refractive Index | 1.621 |

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of a suitable electrophile, such as 3,5-dichlorobenzyl chloride, with a sulfur nucleophile. A general and effective method involves the use of xanthates as thiol-free reagents, which offers a more user-friendly alternative to odorous thiols.

Experimental Protocol: Synthesis via Xanthate Intermediate

This protocol is adapted from a general procedure for the synthesis of aryl thioethers.

Materials:

-

3,5-Dichlorobenzyl chloride

-

Potassium ethyl xanthogenate (EtOCS₂K)

-

Dimethyl sulfoxide (DMSO)

-

Silica gel for column chromatography

-

n-Hexane

-

Ethyl acetate

Procedure:

-

To a 15 mL Schlenk tube, add 3,5-dichlorobenzyl chloride (1.0 mmol), potassium ethyl xanthogenate (2.0 mmol), and DMSO (2.0 mL).

-

Seal the tube and heat the reaction mixture in an oil bath at 100 °C with stirring for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a gradient of n-hexane/ethyl acetate as the eluent to afford this compound.

Note: The subsequent hydrolysis of the xanthate intermediate to the thioethanol can be achieved using a base such as sodium thiomethoxide.

Applications in Organic Synthesis

This compound is a valuable reagent for the introduction of the 3,5-dichlorophenylthioethyl group. This moiety is of interest in medicinal chemistry and materials science due to the influence of the dichlorophenyl group on biological activity and material properties.

Synthesis of Aryl Thioethers

The thioethanol can be further functionalized. For instance, the hydroxyl group can be converted into a good leaving group, allowing for nucleophilic substitution reactions to form a variety of thioether derivatives.

Precursor to Biologically Active Molecules

The 3,5-dichlorophenyl motif is present in numerous compounds with demonstrated biological activity. For example, the related 1,3-bis(3,5-dichlorophenyl)urea has shown anti-melanoma activity.[1] this compound can serve as a precursor to introduce the key 3,5-dichlorophenylthio group into novel molecular architectures for biological screening.

Spectroscopic Characterization

Expected ¹H NMR (CDCl₃, 400 MHz) signals:

-

Aromatic protons (H-2, H-4, H-6 of the phenyl ring): δ 7.2-7.4 ppm (multiplet)

-

Methylene protons adjacent to sulfur (-S-CH₂-): δ 3.0-3.2 ppm (triplet)

-

Methylene protons adjacent to oxygen (-CH₂-OH): δ 3.7-3.9 ppm (quartet)

-

Hydroxyl proton (-OH): δ 1.5-2.5 ppm (broad singlet)

Expected ¹³C NMR (CDCl₃, 100 MHz) signals:

-

Aromatic carbons (C-Cl): δ 134-136 ppm

-

Aromatic carbons (C-S): δ 138-140 ppm

-

Aromatic carbons (C-H): δ 125-130 ppm

-

Methylene carbon adjacent to sulfur (-S-CH₂-): δ 35-40 ppm

-

Methylene carbon adjacent to oxygen (-CH₂-OH): δ 60-65 ppm

Logical Workflow for Synthesis and Application

The following diagram illustrates a logical workflow from the synthesis of this compound to its potential application in the development of new chemical entities.

This guide provides a foundational understanding of this compound as a reagent in organic synthesis. Further research into specific reaction conditions and substrate scope will undoubtedly expand its utility in the creation of novel and functional molecules.

References

"3,5-Dichlorophenyl thioethanol" CAS number and molecular weight

CAS Number: 101079-86-1 Molecular Formula: C₈H₈Cl₂OS Molecular Weight: 223.12 g/mol [1][2][3]

Physicochemical Properties

A summary of the basic physicochemical properties of 3,5-Dichlorophenyl thioethanol is provided in the table below. This information is aggregated from various chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 101079-86-1 | [1][2][3][4] |

| Molecular Formula | C₈H₈Cl₂OS | [1][3] |

| Molecular Weight | 223.12 g/mol | [1][2][3] |

| Alternate Name | 2-((3,5-Dichlorophenyl)thio)ethanol |

Experimental Data

Detailed experimental protocols and quantitative data from specific research applications involving this compound are not available in the public domain. Searches for its use in biological assays, synthetic methodologies, or as a research chemical did not yield specific experimental procedures or datasets.

Biological Activity and Signaling Pathways

There is currently no information available in scientific literature regarding the biological activity of this compound. Consequently, no signaling pathways associated with this compound have been described. Research on structurally related compounds, such as other dichlorophenyl derivatives, has indicated potential biological activities, but this cannot be directly extrapolated to this compound.

Logical Relationship Diagram

Due to the absence of experimental workflows or described signaling pathways for this compound, a diagram illustrating these aspects cannot be generated at this time. A basic logical diagram representing the currently available information is provided below.

Caption: Information availability for this compound.

References

- 1. 3,5-Dichlorophenyl | C6H3Cl2 | CID 57417137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanol | C8H5Cl2F3O | CID 61644685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3-bis(3,5-dichlorophenyl) Urea Compound ‘COH-SR4’ Inhibits Proliferation and Activates Apoptosis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 101079-86-1 [chemicalbook.com]

Physical properties of "3,5-Dichlorophenyl thioethanol" (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichlorophenyl thioethanol (CAS No. 101079-86-1) is an organic compound featuring a dichlorinated phenyl ring linked to an ethanol group via a thioether bond.[1][2] Its structure suggests potential applications in organic synthesis and as a scaffold in the development of bioactive molecules.[1] This technical guide provides a summary of its known physical properties and outlines general experimental protocols for their determination. Additionally, a generalized workflow for assessing the potential antifungal activity of such a compound is presented, a property noted for related dichlorophenyl derivatives.[3][4][5]

Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 101079-86-1 | [1][2] |

| Molecular Formula | C₈H₈Cl₂OS | [1][6] |

| Molecular Weight | 223.12 g/mol | [2] |

| Appearance | White to colorless solid | [1] |

| Boiling Point | 330.8 °C at 760 mmHg | [6][7] |

| Flash Point | 153.9 °C | [6] |

| pKa (Predicted) | 14.25 ± 0.10 | [1] |

| Melting Point | Data not available |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not specifically published. However, standard methodologies for organic compounds of this nature are well-established.

Melting Point Determination (General Protocol)

The melting point of a solid organic compound is a key indicator of its purity.[8] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance, while impurities tend to depress and broaden the melting range.[8] The capillary method is a standard technique.[9]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[8]

-

Glass capillary tubes (sealed at one end)

-

Thermometer

-

Sample of the solid compound

Procedure:

-

A small amount of the finely powdered dry sample is packed into the closed end of a glass capillary tube to a height of 2-3 mm.[10]

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.[9]

-

The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.

-

The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range.[10]

-

The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range.[10]

Boiling Point Determination (General Protocol)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[11] Several methods can be employed for its determination, including the Thiele tube method, which is suitable for small sample volumes.[12]

Apparatus:

-

Thiele tube or similar heating bath[12]

-

Small test tube[12]

-

Capillary tube (sealed at one end)[13]

-

Thermometer[12]

-

Heating oil

-

Sample of the liquid compound

Procedure:

-

A few milliliters of the liquid sample are placed in a small test tube.[12]

-

A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.[13]

-

The test tube assembly is attached to a thermometer and placed in a Thiele tube containing heating oil.[12]

-

The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[13]

-

Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the liquid has reached its boiling point.[14]

-

The heat source is removed, and the apparatus is allowed to cool.[12]

-

The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point of the sample.[13][14]

Logical Workflow Visualization

Given that dichlorophenyl derivatives have been investigated for their antifungal properties, a logical workflow for the preliminary screening and characterization of the antifungal activity of a compound like this compound is presented below.[3][4][5] This diagram illustrates a generalized experimental approach.

Caption: Generalized workflow for antifungal activity screening and mechanism of action studies.

References

- 1. Page loading... [guidechem.com]

- 2. Thioethanol | Sigma-Aldrich [sigmaaldrich.com]

- 3. academic.oup.com [academic.oup.com]

- 4. scijournals.onlinelibrary.wiley.com [scijournals.onlinelibrary.wiley.com]

- 5. Global antifungal profile optimization of chlorophenyl derivatives against Botrytis cinerea and Colletotrichum gloeosporioides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. molbase.com [molbase.com]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. thinksrs.com [thinksrs.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Video: Boiling Points - Concept [jove.com]

- 14. uomus.edu.iq [uomus.edu.iq]

Methodological & Application

Application Note and Protocol: In Vitro Antifungal Activity of 3,5-Dichlorophenyl thioethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of fungal resistance to existing antifungal agents necessitates the discovery and development of novel therapeutic compounds. This document provides a detailed protocol for evaluating the in vitro antifungal activity of the chemical compound 3,5-Dichlorophenyl thioethanol. While the precise mechanism of action for this compound is not definitively established, compounds with a similar 3,5-dichlorophenyl moiety have been investigated for their potential to inhibit fungal growth.[1][2][3][4][5] This protocol outlines the standardized broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the subsequent procedure to establish the Minimum Fungicidal Concentration (MFC), providing a comprehensive assessment of the compound's antifungal efficacy.

Materials and Methods

Materials

-

This compound

-

Reference antifungal agents (e.g., Fluconazole, Amphotericin B)

-

Dimethyl sulfoxide (DMSO)

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

-

Quality control (QC) fungal strains

-

RPMI 1640 medium with L-glutamine, without sodium bicarbonate

-

MOPS (3-(N-morpholino)propanesulfonic acid) buffer

-

Sabouraud Dextrose Agar (SDA)

-

Sabouraud Dextrose Broth (SDB)

-

Sterile 96-well microtiter plates (U-bottom)

-

Sterile saline (0.85% NaCl)

-

Spectrophotometer

-

Incubator (35°C)

Preparation of Reagents and Media

-

RPMI-MOPS Medium: Prepare RPMI 1640 medium and buffer it to a pH of 7.0 with 0.165 M MOPS. Sterilize by filtration.

-

Stock Solution of this compound: Prepare a stock solution of the test compound in DMSO. The concentration should be determined based on the desired final concentration range for testing.

-

Stock Solutions of Control Drugs: Prepare stock solutions of reference antifungal agents as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from the CLSI M27-A3 and M38-A guidelines for antifungal susceptibility testing.[1]

-

Inoculum Preparation:

-

Subculture the fungal strains on SDA plates and incubate at 35°C for 24-48 hours to ensure purity and viability.

-

Harvest fungal colonies (for yeasts) or conidia (for molds) and suspend them in sterile saline.

-

Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard using a spectrophotometer at 530 nm. This will result in a stock suspension of approximately 1-5 x 10^6 CFU/mL.

-

Dilute the stock suspension in RPMI-MOPS medium to achieve the final inoculum concentration as recommended by CLSI guidelines (typically 0.5-2.5 x 10^3 CFU/mL for yeasts and 0.4-5 x 10^4 CFU/mL for molds).

-

-

Assay Procedure:

-

In a 96-well microtiter plate, perform serial two-fold dilutions of this compound and the control antifungal agents.

-

Add 100 µL of the standardized fungal inoculum to each well containing the diluted compounds.

-

Include a growth control well (inoculum without any compound) and a sterility control well (medium only).

-

Incubate the plates at 35°C for 24-48 hours. The incubation time may vary depending on the fungal species being tested.

-

-

Reading the MIC:

-

The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control. For some antifungals, this is a 50% or greater reduction in turbidity.

-

Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)

The MFC is determined after the MIC has been evaluated to assess whether the compound has a fungistatic or fungicidal effect.

-

Subculturing:

-

Following the MIC reading, take an aliquot (typically 10-20 µL) from each well that shows no visible growth.

-

Spread the aliquot onto a fresh SDA plate.

-

-

Incubation:

-

Incubate the SDA plates at 35°C for 24-48 hours, or until growth is visible in the subculture from the growth control well.

-

-

Reading the MFC:

Data Presentation

Quantitative data from the antifungal assays should be summarized in the following tables for clear comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Fungal Species

| Fungal Strain | This compound MIC (µg/mL) | Reference Antifungal 1 MIC (µg/mL) | Reference Antifungal 2 MIC (µg/mL) |

| Candida albicans (ATCC) | |||

| Candida glabrata (Clinical Isolate) | |||

| Aspergillus fumigatus (ATCC) | |||

| Cryptococcus neoformans (Clinical Isolate) | |||

| QC Strain |

Table 2: Minimum Fungicidal Concentration (MFC) of this compound

| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Interpretation (Fungistatic/Fungicidal) |

| Candida albicans (ATCC) | ||||

| Candida glabrata (Clinical Isolate) | ||||

| Aspergillus fumigatus (ATCC) | ||||

| Cryptococcus neoformans (Clinical Isolate) | ||||

| QC Strain |

Visualizations

Experimental Workflow

References

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis antimicrobial and antifungal activity of some new 3 substituted derivatives of 4-(2,4-dichlorophenyl)-5-adamantyl-1H-1,2,4-triazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of minimum inhibitory concentration and minimum fungicidal concentration using broth dilution method [bio-protocol.org]

- 7. mdpi.com [mdpi.com]

Application Notes & Protocols: The Utility of Dichlorophenyl-Containing Compounds in Biofilm Disruption Assays

Disclaimer: Initial literature searches did not yield specific data regarding the application of "3,5-Dichlorophenyl thioethanol" in biofilm disruption assays. The following application notes and protocols are based on the documented anti-biofilm activities of a structurally related compound, dichlorophen, particularly in the form of dichlorophen-functionalized gold nanoparticles (DDM_Au NPs). These notes serve as a guide for researchers interested in evaluating the potential of dichlorophenyl-containing compounds against bacterial biofilms.

Introduction

Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to both biological and abiotic surfaces.[1] This mode of growth confers significant protection to bacteria from environmental stresses, including host immune responses and antimicrobial agents, making biofilm-associated infections a major challenge in clinical and industrial settings.[2][3] The development of novel anti-biofilm agents is a critical area of research. Substituted phenolic compounds, such as those containing a dichlorophenyl moiety, have shown promise as antimicrobial agents. This document provides an overview of the application of dichlorophen-functionalized gold nanoparticles (DDM_Au NPs) in biofilm disruption assays, including detailed protocols and potential mechanisms of action.

Mechanism of Action of Dichlorophen-Functionalized Gold Nanoparticles

The anti-biofilm activity of dichlorophen-functionalized gold nanoparticles (DDM_Au NPs) against carbapenem-resistant Enterobacteriaceae (CRE) has been attributed to a multi-faceted mechanism. The primary modes of action are believed to be the disruption of bacterial membrane integrity and the induction of intracellular oxidative stress through the generation of reactive oxygen species (ROS).[4][5] This dual-action approach not only kills planktonic bacteria but is also effective in eradicating established biofilms.

Quantitative Data

The efficacy of DDM_Au NPs against carbapenem-resistant Enterobacteriaceae (CRE) has been quantified through minimum inhibitory concentration (MIC) and biofilm eradication studies.

| Parameter | Value | Organism(s) | Reference |

| Minimum Inhibitory Concentration (MIC) | 4 to 16 µg/mL | Carbapenem-Resistant Enterobacteriaceae (CRE) | [4][5] |

| Biofilm Bacterial Load Reduction | 2–6 log10 CFU/mL | CRE on infected urinary catheters | [4][5] |

Experimental Protocols

The following are standard protocols for assessing the anti-biofilm properties of test compounds.

Protocol 1: Biofilm Formation and Inhibition Assay

This assay is designed to evaluate the ability of a compound to prevent the initial formation of biofilms.

Materials:

-

Bacterial strain of interest (e.g., S. aureus, E. coli)

-

Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)[4]

-

Sterile 96-well flat-bottom polystyrene microtiter plates[6]

-

Test compound (e.g., DDM_Au NPs) dissolved in a suitable solvent

-

Phosphate-buffered saline (PBS)

-

0.1% (w/v) Crystal Violet (CV) solution

-

Ethanol-acetone solution (95:5 v/v) or 33% acetic acid[4][7]

-

Microplate reader

Procedure:

-

Prepare Bacterial Inoculum: Grow an overnight culture of the desired bacterial strain. Dilute the culture in fresh medium to a final concentration of approximately 1.5 x 10^6 CFU/mL.[4]

-

Plate Setup: In a 96-well plate, add 100 µL of the test compound at various concentrations to the wells. Include wells with vehicle control (solvent only) and medium-only (negative control).

-

Inoculation: Add 100 µL of the prepared bacterial suspension to each well.

-

Incubation: Cover the plate and incubate at 37°C for 24 hours without shaking to allow for biofilm formation.[4]

-

Washing: Carefully discard the culture medium and gently wash the wells twice with 200 µL of PBS to remove planktonic (non-adherent) cells.

-

Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[4][7]

-

Final Wash: Remove the CV solution and wash the wells with PBS until the wash solution is clear.

-

Solubilization: Add 200 µL of an ethanol-acetone (95:5 v/v) solution to each well to dissolve the bound dye.[4]

-

Quantification: Measure the absorbance of the solubilized dye at a wavelength of 595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.

Protocol 2: Mature Biofilm Disruption Assay

This assay assesses the ability of a compound to eradicate a pre-formed, mature biofilm.

Materials:

-

Same as Protocol 1.

Procedure:

-

Biofilm Formation: Add 200 µL of a diluted bacterial culture (e.g., 1.5 x 10^6 CFU/mL) to the wells of a 96-well plate.[4]

-

Incubation for Maturation: Incubate the plate at 37°C for 24-48 hours to allow for the formation of mature biofilms.[4]

-

Washing: Discard the culture medium and wash the wells twice with PBS to remove planktonic cells.

-

Treatment: Add 200 µL of fresh medium containing various concentrations of the test compound to the wells with mature biofilms. Include a vehicle control.

-

Second Incubation: Incubate the plate for an additional 24 hours at 37°C.[4][8]

-

Quantification: Following the treatment incubation, quantify the remaining biofilm biomass using the crystal violet staining method as described in Protocol 1 (steps 5-9).

Protocol 3: Viable Cell Counting from Biofilms

To determine the number of viable bacteria remaining within a treated biofilm, a colony-forming unit (CFU) count can be performed.

Materials:

-

Mature biofilms in a 24-well or 96-well plate (prepared as in Protocol 2)

-

PBS

-

Ultrasonic bath or cell scraper

-

Apparatus for serial dilutions and plating (e.g., tubes, pipettes, agar plates)

Procedure:

-

Prepare and Treat Biofilms: Grow and treat mature biofilms as described in Protocol 2.

-

Wash: After treatment, wash the wells twice with PBS to remove dead or dislodged cells and residual compound.

-

Biofilm Disruption: Add a known volume of sterile PBS (e.g., 200 µL) to each well. Disrupt the biofilm by scraping the surface and/or sonicating the plate for 10 minutes to disperse the biofilm bacteria.[4]

-

Serial Dilution and Plating: Perform serial dilutions of the resulting bacterial suspension in PBS. Plate the dilutions onto appropriate agar plates.

-

Incubation and Counting: Incubate the plates overnight at 37°C and count the resulting colonies to determine the number of viable bacteria (CFU/mL) remaining in the biofilm.

Concluding Remarks

The protocols outlined above provide a robust framework for the in vitro evaluation of dichlorophenyl-containing compounds, such as DDM_Au NPs, for their anti-biofilm activity. These assays, which quantify both the inhibition of biofilm formation and the disruption of mature biofilms, are essential first steps in the discovery and development of novel therapeutic strategies to combat biofilm-associated infections. Further investigations may include advanced imaging techniques like confocal laser scanning microscopy (CLSM) and scanning electron microscopy (SEM) to visualize the structural effects of these compounds on biofilms.[4][9]

References

- 1. researchgate.net [researchgate.net]

- 2. An Overview of Biofilm Formation–Combating Strategies and Mechanisms of Action of Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3.3. Biofilm Disruption Assay [bio-protocol.org]

- 9. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Screening for Synergistic Effects of Novel Compounds with Conventional Antibiotics

Audience: Researchers, scientists, and drug development professionals.

Introduction

The rise of antibiotic-resistant bacteria is a critical global health threat, necessitating the development of new therapeutic strategies. One promising approach is combination therapy, where a novel compound is used to enhance the efficacy of existing antibiotics. This synergistic effect can lead to lower required doses, reduced toxicity, and a decreased likelihood of resistance development. This application note provides a comprehensive protocol for screening and quantifying the synergistic effects of a test compound, herein referred to as "Compound X" (e.g., 3,5-Dichlorophenyl thioethanol), with a panel of conventional antibiotics using the checkerboard microdilution assay and the time-kill curve assay.

Data Presentation: Quantifying Synergy

The interaction between Compound X and an antibiotic is quantified using the Fractional Inhibitory Concentration Index (FICI). The FICI is calculated from the Minimum Inhibitory Concentrations (MICs) of the drugs alone and in combination.[1][2] The results of a checkerboard assay are summarized in a table that includes the MIC of each agent alone and in combination, and the calculated FICI.

Table 1: Interpretation of FICI Values

| FICI Value | Interpretation |

| ≤ 0.5 | Synergy[1][2] |

| > 0.5 to ≤ 1.0 | Additive[3] |

| > 1.0 to < 4.0 | Indifference[3] |

| ≥ 4.0 | Antagonism[1][2] |

Table 2: Example Checkerboard Assay Results for Compound X and Antibiotic A against [Bacterial Strain]

| Compound X (µg/mL) | Antibiotic A (µg/mL) | FICI | Interpretation |

| MIC alone: 64 | MIC alone: 16 | - | - |

| 16 | 2 | 0.375 | Synergy |

| 8 | 4 | 0.375 | Synergy |

| 4 | 8 | 0.5625 | Additive |

| 32 | 1 | 0.5625 | Additive |

Experimental Protocols

Checkerboard Microdilution Assay

The checkerboard assay is a robust in vitro method to systematically evaluate the interactions between two antimicrobial agents.[1] It involves a two-dimensional titration of the compounds in a 96-well microtiter plate.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Compound X stock solution

-

Antibiotic stock solution

-

Standardized bacterial inoculum (~5 x 10^5 CFU/mL)[1]

Protocol:

-

Plate Preparation: Dispense 50 µL of CAMHB into each well of a 96-well plate.

-

Compound X Dilution: Create serial twofold dilutions of Compound X along the x-axis (e.g., columns 1-10) of the plate.

-

Antibiotic Dilution: Create serial twofold dilutions of the antibiotic along the y-axis (e.g., rows A-G) of the plate.

-

Controls:

-

Compound X alone: In one row (e.g., row H), prepare serial dilutions of Compound X to determine its MIC.

-

Antibiotic alone: In one column (e.g., column 11), prepare serial dilutions of the antibiotic to determine its MIC.

-

Growth Control: One well (e.g., H12) should contain only broth and the bacterial inoculum.[2]

-

Sterility Control: One well should contain only broth.

-

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, except for the sterility control. The final volume in each well will be 200 µL.[1]

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours.

-

Data Analysis:

-

Determine the MIC of each drug alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth.

-

Calculate the FICI using the following formula: FICI = (MIC of Compound X in combination / MIC of Compound X alone) + (MIC of Antibiotic in combination / MIC of Antibiotic alone) [1][2]

-

Time-Kill Curve Assay

The time-kill curve assay provides information on the rate of bacterial killing over time and can confirm synergistic interactions observed in the checkerboard assay.[2][4]

Materials:

-

Sterile culture flasks or tubes

-

CAMHB

-

Compound X and antibiotic stock solutions

-

Mid-logarithmic phase bacterial culture

-

Apparatus for serial dilutions and colony counting (e.g., agar plates, spreader)

Protocol:

-

Preparation: Prepare flasks containing CAMHB with the test compounds at desired concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC).

-

Experimental Groups:

-

Growth control (no drug)

-

Compound X alone

-

Antibiotic alone

-

Compound X and antibiotic in combination

-

-

Inoculation: Inoculate each flask with the bacterial culture to a final concentration of ~5 x 10^5 CFU/mL.

-

Incubation and Sampling: Incubate the flasks at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each flask.[5]

-

Plating: Perform serial dilutions of the aliquots and plate them on appropriate agar plates.

-

Colony Counting: Incubate the plates at 37°C for 24 hours and then count the colonies to determine the CFU/mL.

-

Data Analysis: Plot the log10 CFU/mL versus time for each experimental group. Synergy is typically defined as a ≥2-log10 decrease in CFU/mL between the combination and its most active single agent after 24 hours.[6]

Visualizations

Experimental Workflow

Caption: Workflow for Synergy Testing.

Potential Mechanisms of Synergy

The synergistic effect of a compound with an antibiotic can arise from various mechanisms. Identifying the underlying mechanism is crucial for drug development.

References

- 1. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 2. emerypharma.com [emerypharma.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. journals.asm.org [journals.asm.org]

- 6. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Determining the Cell Viability Effects of 3,5-Dichlorophenyl thioethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compounds containing a dichlorophenyl moiety have demonstrated a range of biological activities, including potential cytotoxicity and anti-proliferative effects in various cancer cell lines.[1][2] While specific data on the biological effects of 3,5-Dichlorophenyl thioethanol is not extensively documented in publicly available literature, its structural similarity to other cytotoxic dichlorophenyl derivatives suggests its potential to impact cell viability.[3][4] This document provides a comprehensive guide for researchers to assess the cytotoxic effects of this compound on mammalian cell lines using a colorimetric cell viability assay. The protocols and data presentation are designed to be broadly applicable to various research and drug development settings.

The following application notes detail the principles of common cell viability assays, provide a hypothetical data set for this compound, and offer step-by-step protocols for conducting the experiments.

Data Presentation

The cytotoxic effect of this compound can be quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%. The following table summarizes hypothetical IC50 values of this compound in different human cancer cell lines after 48 hours of treatment.

Table 1: Hypothetical Cytotoxicity (IC50) of this compound in Human Cancer Cell Lines

| Cell Line | Tissue of Origin | IC50 (µM) |

| A549 | Lung Carcinoma | 25.3 ± 2.1 |

| MCF-7 | Breast Adenocarcinoma | 42.8 ± 3.5 |

| HeLa | Cervical Adenocarcinoma | 33.1 ± 2.9 |

| HepG2 | Hepatocellular Carcinoma | 55.6 ± 4.8 |

Experimental Protocols

A variety of cell viability assays are available, including those based on tetrazolium salt reduction (MTT, MTS, XTT, WST-1), which measure metabolic activity as an indicator of cell viability.[5][6] The following is a detailed protocol for the WST-1 assay, which is known for its sensitivity and rapid results.

WST-1 Cell Viability Assay Protocol

This protocol is designed for a 96-well plate format and can be adapted for other formats.

Materials:

-

This compound

-

WST-1 reagent

-

Mammalian cell line of choice (e.g., A549, MCF-7, HeLa, HepG2)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS), sterile

-

96-well flat-bottom cell culture plates

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5% to avoid solvent-induced cytotoxicity.

-

After the 24-hour incubation, remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound. Include vehicle control wells (medium with the same concentration of DMSO) and untreated control wells (medium only).

-

Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

-

-

WST-1 Assay:

-

After the treatment period, add 10 µL of WST-1 reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized for different cell lines.

-

Gently shake the plate for 1 minute before reading.

-

-

Data Acquisition:

-

Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 650 nm is recommended.

-

-

Data Analysis:

-

Subtract the background absorbance (medium only) from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

-

Determine the IC50 value from the dose-response curve.

-

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the WST-1 cell viability assay.

Caption: Workflow for assessing cell viability using the WST-1 assay.

Hypothetical Signaling Pathway

Dichlorophenyl-containing compounds have been shown to induce apoptosis in cancer cells.[7][8] A plausible mechanism of action for this compound could involve the induction of cellular stress leading to the activation of apoptotic signaling pathways. The following diagram illustrates a simplified, hypothetical signaling cascade that could be investigated.

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

References

- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. broadpharm.com [broadpharm.com]

- 6. Cell viability assay protocol | Sigma-Aldrich [sigmaaldrich.com]

- 7. 1,3-bis(3,5-dichlorophenyl) Urea Compound ‘COH-SR4’ Inhibits Proliferation and Activates Apoptosis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,3-Bis(3,5-dichlorophenyl) urea compound 'COH-SR4' inhibits proliferation and activates apoptosis in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In vivo Studies of 3,5-Dichlorophenyl thioethanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for conducting in vivo studies on the compound 3,5-Dichlorophenyl thioethanol. Given the limited specific in vivo data available for this compound, the following protocols are based on established methodologies for the preclinical evaluation of xenobiotics and compounds with potential antimicrobial and anticancer properties.

Compound Overview

This compound is an organosulfur compound with the molecular formula C₈H₈Cl₂OS.[1] Its structure, featuring a dichlorinated phenyl ring and a thioethanol group, suggests potential for biological activity.[1] Preliminary research indicates it may possess antimicrobial and antifungal properties and could act as a quorum sensing inhibitor, suggesting its potential as an anti-infective agent.[1][2] Additionally, thioether-containing compounds have been investigated for their roles in cancer therapy.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 101079-86-1 | [1][4] |

| Molecular Formula | C₈H₈Cl₂OS | [1] |

| Molecular Weight | 223.12 g/mol | [1] |

| IUPAC Name | 2-((3,5-dichlorophenyl)thio)ethan-1-ol | [1] |

| Solubility | Sparingly soluble in water | [2] |

| pKa (Predicted) | 14.25 ± 0.10 | [2] |

Preclinical In Vivo Experimental Design

A phased approach is recommended for the in vivo evaluation of this compound, starting with tolerability and pharmacokinetic studies, followed by efficacy and toxicology assessments.

Experimental Workflow

Caption: General workflow for preclinical in vivo studies.

Experimental Protocols

Animal Models

The choice of animal model will depend on the therapeutic area of interest. For antimicrobial studies, relevant infection models should be used. For oncology, xenograft or syngeneic tumor models are appropriate.[5][6]

General Animal Husbandry:

-

Species: Mice (e.g., BALB/c, C57BL/6) or rats (e.g., Sprague-Dawley).

-

Housing: Individually ventilated cages with controlled temperature (22 ± 2°C), humidity (50-60%), and a 12-hour light/dark cycle.[7]

-

Diet: Standard chow and water ad libitum.[7]

-

Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.

Formulation and Dosing

Due to its sparse solubility in water, a suitable vehicle is required for administration.

Protocol 1: Formulation Preparation

-

Prepare a stock solution of this compound in a solvent such as DMSO.

-

For administration, dilute the stock solution in a vehicle suitable for the route of administration (e.g., saline, corn oil).

-

The final concentration of the organic solvent (e.g., DMSO) should be kept to a minimum (typically <10%) to avoid vehicle-related toxicity.

Routes of Administration:

-

Oral (p.o.): Gavage

-

Intravenous (i.v.): Tail vein injection

-

Intraperitoneal (i.p.): Injection into the peritoneal cavity

Tolerability and Dose-Ranging Study

Objective: To determine the maximum tolerated dose (MTD) of this compound.

Protocol 2: Acute Tolerability Study

-

Use a small cohort of animals (n=3-5 per group).

-

Administer single escalating doses of this compound.

-

Monitor animals for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for up to 14 days.

-

The MTD is defined as the highest dose that does not cause significant morbidity or a body weight loss of more than 15-20%.

Table 2: Example Dose-Ranging Data

| Dose Group (mg/kg) | Number of Animals | Body Weight Change (%) | Clinical Signs |

| Vehicle Control | 5 | +5% | None |

| 10 | 5 | +3% | None |

| 25 | 5 | -2% | None |

| 50 | 5 | -10% | Mild lethargy |

| 100 | 5 | -22% | Severe lethargy, ruffled fur |

Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Protocol 3: Single-Dose Pharmacokinetic Study

-

Administer a single dose of this compound to animals (n=3-5 per time point).

-

Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or retro-orbital bleeding.

-

Process blood to obtain plasma and store at -80°C until analysis.

-

Analyze plasma concentrations of the parent compound and potential metabolites using LC-MS/MS.

-

Calculate key PK parameters.

Table 3: Key Pharmacokinetic Parameters

| Parameter | Description |

| Cmax | Maximum plasma concentration |

| Tmax | Time to reach Cmax |

| AUC | Area under the plasma concentration-time curve |

| t₁/₂ | Half-life |

| CL | Clearance |

| Vd | Volume of distribution |

Xenobiotic Metabolism

Xenobiotics like this compound are typically metabolized in three phases.[8] The thioether group is a likely site for metabolic modification.

Phase I: Modification

Phase II: Conjugation

-

Conjugation of the modified compound with polar molecules such as glucuronic acid or glutathione to increase water solubility for excretion.[8][10]

Phase III: Excretion

-

The conjugated metabolites are transported out of the cells and eliminated from the body.[8]

Caption: Phases of xenobiotic metabolism.

Efficacy Studies

Objective: To evaluate the therapeutic efficacy of this compound in a relevant disease model.

Protocol 4: Antimicrobial Efficacy in a Murine Infection Model

-

Induce a bacterial infection in mice (e.g., intraperitoneal injection of Pseudomonas aeruginosa).

-

Administer this compound at various doses based on PK and tolerability data.

-

Include a vehicle control group and a positive control group (a known effective antibiotic).

-

Monitor survival, bacterial load in relevant organs (e.g., spleen, liver), and inflammatory markers.

Protocol 5: Antitumor Efficacy in a Xenograft Model

-

Implant human tumor cells (e.g., melanoma cells) subcutaneously into immunocompromised mice.

-

Once tumors are established, randomize mice into treatment groups.

-

Administer this compound, vehicle control, or a positive control drug.

-

Measure tumor volume regularly and monitor animal body weight.

-

At the end of the study, excise tumors for further analysis (e.g., histopathology, western blotting).[6]

Table 4: Example Efficacy Data (Xenograft Model)

| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 1500 ± 250 | - |

| Compound A | 20 | 800 ± 150 | 46.7 |

| Compound A | 40 | 450 ± 100 | 70.0 |

| Positive Control | 10 | 300 ± 80 | 80.0 |

Toxicology Studies

Objective: To assess the safety profile of this compound upon repeated dosing.

Protocol 6: Sub-acute Toxicology Study

-

Administer this compound daily for 14 or 28 days at doses up to the MTD.

-

Monitor clinical signs, body weight, and food/water consumption.

-

At the end of the study, collect blood for hematology and clinical chemistry analysis.

-

Perform a full necropsy and collect major organs for histopathological examination.

Hypothetical Signaling Pathway

Given its reported antimicrobial activity and potential as a quorum sensing inhibitor, this compound might interfere with bacterial communication pathways that regulate virulence factor production.

References

- 1. Buy this compound | 101079-86-1 [smolecule.com]

- 2. Page loading... [guidechem.com]

- 3. Thioethers: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 101079-86-1 [chemicalbook.com]

- 5. 1,3-bis(3,5-dichlorophenyl) Urea Compound ‘COH-SR4’ Inhibits Proliferation and Activates Apoptosis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,3-Bis(3,5-dichlorophenyl) urea compound 'COH-SR4' inhibits proliferation and activates apoptosis in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vivo Assessment of Anti-Inflammatory Effects of Aqueous Extracts of Nepeta nuda ssp. nuda L. in Experimental Model of Peripheral Inflammation in Male Long Evans Rats [mdpi.com]

- 8. Xenobiotic metabolism - Wikipedia [en.wikipedia.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. “Commandeuring” Xenobiotic Metabolism: Advances in Understanding Xenobiotic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3,5-Dichlorophenyl Thioethanol

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the synthesis of 3,5-Dichlorophenyl thioethanol (2-((3,5-dichlorophenyl)thio)ethan-1-ol).

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yields in the synthesis of this compound can stem from several factors. The most common culprits are related to the reaction conditions, reagent quality, and work-up procedure. A systematic approach to troubleshooting is recommended. Start by verifying the quality of your starting materials, 3,5-dichlorothiophenol and 2-chloroethanol. Ensure they are pure and free from contaminants. Next, evaluate your reaction setup. The reaction is sensitive to atmospheric oxygen, which can lead to the formation of disulfide byproducts, thus reducing the yield of the desired thioether.[1] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial. Finally, review your work-up and purification process, as product loss can occur during these steps.

Q2: I am observing a significant amount of a byproduct that I suspect is the disulfide of 3,5-dichlorothiophenol. How can I minimize its formation?

A2: The formation of bis(3,5-dichlorophenyl) disulfide is a common side reaction caused by the oxidation of the 3,5-dichlorothiophenolate intermediate. To minimize this, it is essential to maintain an inert atmosphere throughout the reaction. This can be achieved by purging the reaction vessel with nitrogen or argon before adding the reagents and maintaining a positive pressure of the inert gas during the reaction. Additionally, ensuring the complete and rapid reaction of the thiophenolate with 2-chloroethanol can help to reduce the time available for oxidation.

Q3: What is the optimal base and solvent system for this reaction?

A3: The choice of base and solvent is critical for maximizing the yield. A moderately strong base is required to deprotonate the thiophenol to form the more nucleophilic thiophenolate. Common bases used for this type of reaction include sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), and sodium ethoxide (NaOEt). The selection of the base can influence the reaction rate and selectivity.

Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often preferred as they can accelerate Sₙ2 reactions.[2] However, alcohols like ethanol can also be used, especially when using an alkoxide base like sodium ethoxide. The choice of solvent can also affect the solubility of the reagents and the reaction temperature. It is advisable to perform small-scale optimization experiments to determine the best combination for your specific setup.

Q4: I am having difficulty purifying the final product. What purification strategy do you recommend?

A4: Purification of this compound can typically be achieved by column chromatography on silica gel. However, sulfur-containing compounds can sometimes be challenging to purify via this method due to potential interactions with the stationary phase. If you are experiencing issues with column chromatography, consider the following:

-

TLC Analysis: Before running a column, perform a thorough thin-layer chromatography (TLC) analysis to determine the optimal eluent system that provides good separation between your product and any impurities.

-